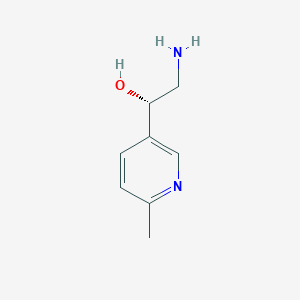

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(1S)-2-amino-1-(6-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3/t8-/m1/s1 |

InChI Key |

ZAODMRKKIMBZKH-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@@H](CN)O |

Canonical SMILES |

CC1=NC=C(C=C1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction Using Chiral Catalysts

Process: Ketone precursors such as 1-(6-methylpyridin-3-yl)ethanone are subjected to asymmetric reduction using chiral catalysts like (R)- or (S)-BINAP-Ru complexes.

Conditions: The reaction is typically carried out in alcoholic solvents (methanol or ethanol) under controlled temperature to favor the (S)-enantiomer.

Outcome: Optical purity exceeding 98% enantiomeric excess (ee) can be achieved, monitored by high-performance liquid chromatography (HPLC).

Biocatalytic Synthesis

Enzymes Used: Engineered hydroxynitrile lyases (HNLs) or transaminases are employed for stereoselective synthesis.

Example: HNL from Prunus amygdalus has been optimized for similar substrates, enabling efficient production of the (S)-enantiomer.

Advantages: This method offers environmentally friendly conditions and high stereoselectivity.

Multi-Step Organic Synthesis

Intermediate Formation: The synthesis may involve intermediates such as 1-(6-methylpyridin-3-yl)ethanone, prepared via hydration of 5-ethynyl-2-methylpyridine or Grignard reactions with 6-methylpyridine-3-carboxylic acid esters.

-

Parameter Details Reagent tert-Butylmagnesium chloride Solvent Tetrahydrofuran (THF) Temperature 40–70°C (preferably 65°C) Reaction Time 30 minutes to 2 hours (preferably 60 min) Yield 78%–88% molar yield -

Parameter Details Starting Material 5-Ethynyl-2-methylpyridine Solvent Mixture Sulfuric acid and toluene (2:1 to 4:1) Temperature 50°C for 16 hours (alternatives: 70°C for 2 h or 80°C for several hours) Yield >90% molar yield One-Pot Synthesis: Some processes allow one-pot conversion of intermediates without isolation, improving efficiency.

Scale-Up: Industrial methods focus on large-scale asymmetric synthesis using chiral catalysts or biocatalysts to maintain high enantiomeric purity.

Environmental and Safety Aspects: Processes avoid hazardous reagents such as tungsten-based catalysts and explosive oxidants like hydrogen peroxide.

Purification: Recrystallization from ethanol/water mixtures or chiral chromatography ensures enantiomeric purity above 95%.

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), CrO₃ | Conversion to ketones or aldehydes |

| Reduction | Sodium borohydride (NaBH₄), LiAlH₄ | Reduction of ketone precursors to amino alcohol |

| Substitution | Alkyl halides, amines | Nucleophilic substitution at amino group |

| Method | Key Reagents/Enzymes | Conditions | Yield/Enantiomeric Purity | Advantages |

|---|---|---|---|---|

| Asymmetric Reduction | (R)- or (S)-BINAP-Ru catalysts | Alcoholic solvents, controlled temp | >98% ee, high yield | High stereoselectivity |

| Biocatalytic Synthesis | Hydroxynitrile lyases, transaminases | Mild, aqueous conditions | High stereoselectivity | Environmentally friendly |

| Grignard Reaction | tert-Butylmagnesium chloride | THF, 40–70°C | 78–88% molar yield | Efficient intermediate formation |

| Hydration Reaction | Sulfuric acid/toluene mixture | 50–80°C, several hours | >90% molar yield | High yield, scalable |

The asymmetric reduction and biocatalytic methods are the most reliable for obtaining the (S)-enantiomer with high optical purity, essential for pharmaceutical applications.

Industrial processes emphasize safety and environmental considerations by avoiding hazardous catalysts and oxidants.

One-pot synthesis strategies improve efficiency by reducing intermediate isolation steps.

Purification techniques such as chiral chromatography and recrystallization are critical to achieving the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the pyridine ring or the amino alcohol side chain.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pyridine ring may also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared in Table 1 , focusing on substituent variations and regulatory status.

Key Observations:

- Methoxy groups (e.g., in compounds) increase polarity, affecting solubility and receptor binding .

- Stereochemistry : The (S)-configuration is critical for enantioselective interactions, unlike the racemic mixtures often reported in analogous compounds .

Biological Activity

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol is a chiral compound with significant pharmacological potential, particularly in the context of neurological disorders. The biological activity of this compound is largely attributed to its structural features, including the presence of both an amino group and a hydroxyl group, which enhance its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O, indicating a molecular weight of approximately 168.20 g/mol. The compound features a pyridine ring with a methyl substituent at the 6-position, contributing to its unique reactivity and biological properties.

Research indicates that this compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential neuroprotective effects and modulation of neurotransmitter levels, which are crucial in the treatment of neurological disorders.

Biological Activity Overview

-

Neuroprotective Properties :

- Compounds with similar structures have shown neuroprotective effects, potentially reducing neuronal damage associated with neurodegenerative diseases.

- Studies have indicated that this compound may influence pathways involved in neuronal survival and apoptosis.

- Enzyme Inhibition :

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Q & A

Q. What are the most reliable synthetic routes for producing (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol with high enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric reduction or biocatalytic methods. For example:

- Asymmetric Reduction : Use chiral catalysts like (R)- or (S)-BINAP-Ru complexes to reduce ketone precursors (e.g., 1-(6-methylpyridin-3-yl)ethanone) to the corresponding amino alcohol. Optical purity (>98% ee) can be achieved using high-performance liquid chromatography (HPLC) for monitoring .

- Biocatalytic Approaches : Engineered hydroxynitrile lyases (HNLs) or transaminases can stereoselectively synthesize the (S)-enantiomer. For instance, the HNL from Prunus amygdalus has been optimized for similar substrates (e.g., (R)-chloromandelic acid synthesis) .

- Post-Synthesis Purification : Recrystallization in ethanol/water mixtures or chiral column chromatography ensures enantiomeric purity >95% .

Q. How can researchers characterize the structural and chiral integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and ethanolamine backbone. Key signals include pyridinyl protons at δ 7.2–8.5 ppm and the chiral center’s splitting pattern .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 180.20 g/mol for the free base) .

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers. Optical purity >98% ee is achievable with retention time comparisons .

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with resolving agents (e.g., tartaric acid derivatives) .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Salt Form Stability : The dihydrochloride salt (CAS 2177259-11-7) is preferred for long-term storage. Store at 2–8°C in airtight, light-protected containers to prevent decomposition .

- Free Base Handling : Dissolve in anhydrous ethanol or DMSO (20 mg/mL) and aliquot to avoid repeated freeze-thaw cycles. Under argon, stability extends to 6 months at -20°C .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during derivatization for biological assays?

Methodological Answer:

- Protective Group Strategy : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amino group during reactions (e.g., coupling with fluorophores). Deprotection with HCl/dioxane preserves stereochemistry .

- Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer, leaving the desired (S)-form intact .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track chiral integrity during reactions .

Q. What mechanisms underlie its biological activity in kinase inhibition studies?

Methodological Answer:

- Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) reveals interactions with kinase ATP-binding pockets. The 6-methylpyridin-3-yl group enhances hydrophobic contacts, while the ethanolamine moiety hydrogen-bonds with catalytic lysine residues .

- Cellular Assays : In SU-DHL-2 lymphoma cell lines, the compound inhibits Bcr-Abl kinase (IC₅₀ ≈ 50 nM). Use Western blotting to monitor phospho-Tyr levels .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes. The pyridine ring’s methyl group reduces CYP450-mediated oxidation .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). The free base is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (20 mg/mL) .

- Salt Formation : Convert to hydrochloride salts to enhance aqueous solubility (e.g., 10 mg/mL in PBS at pH 7.4) .

- Co-Solvent Systems : Use ethanol/water (1:1 v/v) or PEG-400 to achieve >5 mg/mL concentrations for in vivo studies .

Q. What computational tools predict synthetic pathways for novel derivatives?

Methodological Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using the compound as a building block. For example, coupling with 6-fluoropyridinyl groups via Suzuki-Miyaura cross-coupling .

- Machine Learning Models : Template_relevance models (BKMS_METABOLIC, Reaxys_biocatalysis) prioritize feasible one-step reactions (e.g., amidation or reductive amination) .

- DFT Calculations : Optimize transition states for asymmetric steps (e.g., B3LYP/6-31G* level) to predict enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.